molecular formula C34H44N5O6 B1591436 2,2-Di(4-tert-octylphenyl)-1-picrylhydrazyl, free radical CAS No. 84077-81-6

2,2-Di(4-tert-octylphenyl)-1-picrylhydrazyl, free radical

Cat. No. B1591436
CAS RN: 84077-81-6
M. Wt: 618.7 g/mol
InChI Key: CLOCMRDQPYXVKP-UHFFFAOYSA-N
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Description

2,2-Di(4-tert-octylphenyl)-1-picrylhydrazyl (DPPH) is a stable free radical that has been widely used in scientific research and laboratory experiments. It is a powerful antioxidant that is used to measure the antioxidant activity of compounds. DPPH has been studied extensively in the fields of chemistry, biochemistry and physiology, and its use in laboratory experiments has been found to be beneficial in many ways.

Scientific Research Applications

Photolysis in Solution and Polymer Films

Holdcroft, Yuen, and Guillet (1990) utilized DPPH in their study on the photolysis of aromatic esters both in solution and in polymer films. They found that radicals formed during photolysis were trapped by DPPH, allowing the study of primary and secondary cage recombination processes in these mediums (Holdcroft, Yuen, & Guillet, 1990).

Electron Paramagnetic Resonance Studies

Dziobak and Mendenhall (1982) synthesized a "waxy DPPH" for electron paramagnetic resonance (EPR) studies. They reported that this new radical exhibited similar spectral properties to DPPH and dissolved in various organic solvents, except fluoroblube and ethylene glycol (Dziobak & Mendenhall, 1982).

Dynamic Nuclear Polarization (DNP) Studies

Salman et al. (1998) performed a weak field DNP study of DPPH and other radicals in various solvents. They recorded pi and sigma transitions for these radicals, providing valuable data for theoretical calculations and enhancing understanding of radical behavior in different conditions (Salman et al., 1998).

Antioxidant Activity Measurement

Foti et al. (2002) studied the antioxidant activity of naphthalene diols, measuring their reactivity against DPPH. This provided insights into the hydrogen atom transfer capabilities of these compounds, contributing to the understanding of antioxidant mechanisms (Foti et al., 2002).

Antiradical Efficiency of Polyphenols

Sánchez-Moreno, Larrauri, and Saura-Calixto (1998) used DPPH to study the kinetic behavior of polyphenols, commonly found in fruits, as free radical scavengers. This study contributed to the development of parameters defining antioxidant capacity (Sánchez-Moreno, Larrauri, & Saura-Calixto, 1998).

Magnesium Complexes and Radical Stabilization

Nakanishi et al. (2004) investigated the stabilization of phenoxyl radicals, generated from a vitamin E model, by complex formation with Mg2+ using DPPH. Their findings contribute to the understanding of the interaction between radicals and metal ions (Nakanishi et al., 2004).

Drug Design and Neuroprotection

Kenche et al. (2013) developed a neuroprotective antioxidant, TRS1, using DPPH for assessing its radical scavenging ability. This approach has implications for designing therapeutic strategies for neurodegenerative conditions (Kenche et al., 2013).

HPLC Method for Radical Scavengers

Zhang et al. (2009) developed an on-line high-performance liquid chromatography (HPLC) method using DPPH for detecting radical scavengers in non-polar mixtures, like vegetable oils. This method allows for rapid pinpointing of radical scavengers in various samples (Zhang et al., 2009).

properties

InChI

InChI=1S/C34H44N5O6/c1-31(2,3)21-33(7,8)23-11-15-25(16-12-23)36(26-17-13-24(14-18-26)34(9,10)22-32(4,5)6)35-30-28(38(42)43)19-27(37(40)41)20-29(30)39(44)45/h11-20H,21-22H2,1-10H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLOCMRDQPYXVKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)N(C2=CC=C(C=C2)C(C)(C)CC(C)(C)C)[N]C3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H44N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40583468
Record name 2,2-Bis[4-(2,4,4-trimethylpentan-2-yl)phenyl]-1-(2,4,6-trinitrophenyl)hydrazinyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40583468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

618.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Di(4-tert-octylphenyl)-1-picrylhydrazyl, free radical

CAS RN

84077-81-6
Record name 2,2-Bis[4-(2,4,4-trimethylpentan-2-yl)phenyl]-1-(2,4,6-trinitrophenyl)hydrazinyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40583468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,2-Di(4-tert-octylphenyl)-1-picrylhydrazyl, free radical
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2,2-Di(4-tert-octylphenyl)-1-picrylhydrazyl, free radical
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2,2-Di(4-tert-octylphenyl)-1-picrylhydrazyl, free radical
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2,2-Di(4-tert-octylphenyl)-1-picrylhydrazyl, free radical

Citations

For This Compound
1
Citations
WGK Germany - chembk.com
1-Picryl-2,2-bis[4-(1,1,3,3-tetramethylbutyl)phenyl]hydrazyl radical ChemBK Home Product Category Suppliers Search 1-Picryl-2,2-bis[4-(1,1,3,3-tetramethylbutyl)phenyl]hydrazyl radical Request for Quotation 2,2-DI(4-Tert-Octylphenyl)-1-Picryl-Hydrazyl, Free Radical CAS: 84077-81-6 Molecular Formula: C34H44N5O6 1.Home 2.Product Category 3.Chemical Reagents 4.1-Picryl-2,2-bis[4-(1,1,3,3-tetramethylbutyl)phenyl]hydrazyl radical 1-Picryl-2,2-bis[4-(1,1,3,3-tetramethylbutyl)phenyl]hydrazyl radical - Names and Identifiers Name 2,2-DI(4-Tert-Octylphenyl)-1-Picryl-Hydrazyl, Free …
Number of citations: 2 www.chembk.com

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